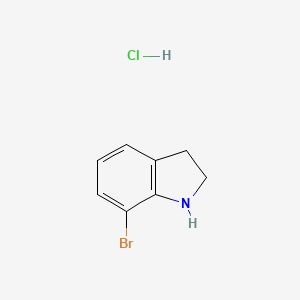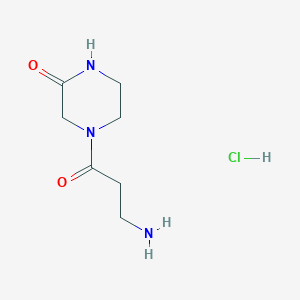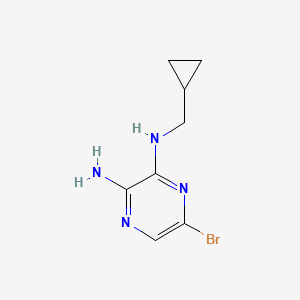
6-Bromo-N2-(cyclopropylmethyl)pyrazine-2,3-diamine
Vue d'ensemble
Description
6-Bromo-N2-(cyclopropylmethyl)pyrazine-2,3-diamine is a chemical compound with the molecular formula C8H11BrN4 . It has an average mass of 243.104 Da and a monoisotopic mass of 242.016708 Da .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms, substituted with a bromine atom and a cyclopropylmethyl group . The presence of these functional groups can significantly influence the compound’s reactivity and properties.Physical and Chemical Properties Analysis
This compound has a density of 1.7±0.1 g/cm3, a boiling point of 374.2±42.0 °C at 760 mmHg, and a flash point of 180.1±27.9 °C . It has 4 hydrogen bond acceptors, 3 hydrogen bond donors, and 3 freely rotating bonds . Its polar surface area is 64 Å2 .Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
6-Bromo-N2-(cyclopropylmethyl)pyrazine-2,3-diamine serves as a precursor in the synthesis of various heterocyclic compounds. For example, Barlin and Ireland (1984) utilized 5-bromopyrazine-2,3-diamine derivatives in preparing 1H-imidazo[4,5-b]pyrazines and 6-substituted pyrazino[2,3-b]pyrazines, highlighting their potential in creating diverse molecular structures (Barlin & Ireland, 1984).
Chemical Reactions and Compound Formation
Piltan (2014) demonstrated a three-component reaction between 1,2-diamines (like this compound), ethyl pyruvate, and α-bromo ketones. This study showcases the compound's role in facilitating complex chemical reactions, leading to the formation of pyrrolo[1,2-a]quinoxaline and pyrrolo[1,2-a]pyrazine derivatives (Piltan, 2014).
Antimalarial Evaluation
Worth et al. (1978) synthesized various derivatives of pyrazine for antimalarial evaluation. Their research illustrates the potential of this compound derivatives in medicinal chemistry, particularly in developing antimalarial drugs (Worth, Johnson, Elslager, & Werbel, 1978).
Antibacterial Activities
Tribak et al. (2018) explored the antibacterial properties of compounds derived from reactions involving Diamino-5-bromo-pyridine. This research suggests the importance of such compounds, including those related to this compound, in the field of antibacterial research (Tribak, Skalli, Haoudi, Rodi, Senhaji, & Essassi, 2018).
Mécanisme D'action
The mechanism of action of this compound is not specified in the available literature. It’s possible that the compound could interact with biological targets via hydrogen bonding or other non-covalent interactions, given its polar nature and the presence of multiple hydrogen bond donors and acceptors .
Orientations Futures
Propriétés
IUPAC Name |
5-bromo-3-N-(cyclopropylmethyl)pyrazine-2,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN4/c9-6-4-11-7(10)8(13-6)12-3-5-1-2-5/h4-5H,1-3H2,(H2,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBNGCNUPIQDFRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2=NC(=CN=C2N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


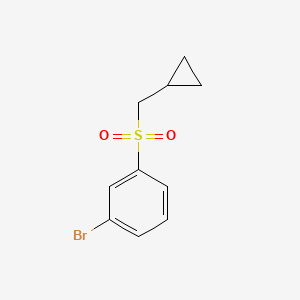
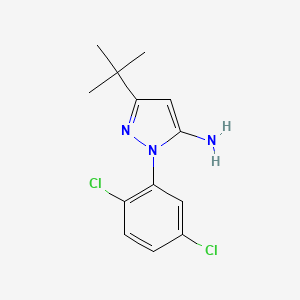
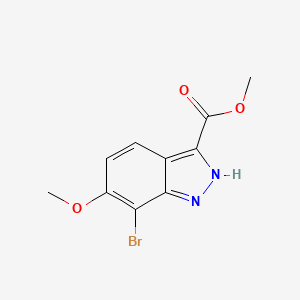

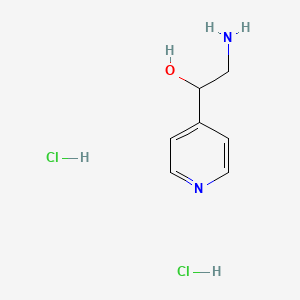
![5-(tert-Butyl)benzo[d]thiazol-2-amine](/img/structure/B1372908.png)
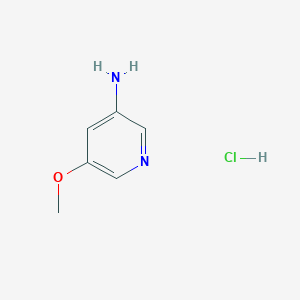

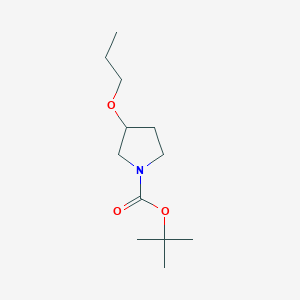
![2-Bromo-1-[3-(4-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]ethan-1-one](/img/structure/B1372913.png)

